REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:8]O)[NH:4][N:3]=1.P(Br)(Br)[Br:11]>C(Cl)Cl>[Br:11][CH2:8][CH2:7][C:5]1[NH:4][N:3]=[C:2]([NH2:1])[CH:6]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)CCO
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with aq satd Na2CO3 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with DCM (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with DCM (3×200 mL)
|
Type
|
WASH
|
Details
|
were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=CC(=NN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |